5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid
Overview
Description
“5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid” is a research chemical with the molecular formula C16H18O4 . Its molecular weight is 274.31 .
Molecular Structure Analysis
The systematic name for this compound is this compound. The SMILES representation is CCC©c1ccc(cc1)OCc2ccc(o2)C(=O)O .Physical and Chemical Properties Analysis
The density of “this compound” is approximately 1.2 g/cm3. It has a boiling point of 428.9°C at 760 mmHg .Scientific Research Applications
Anodic Oxidation in Organic Synthesis Research on the anodic oxidation of 5-alkyl-2-furoic acids provides insights into the synthesis of valuable organic compounds such as 1-butenolides and γ-keto esters, showcasing the utility of furanic acids in electrochemical transformations (Torii et al., 1971). These findings highlight the potential for furanic acids, including derivatives like "5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid", in organic synthesis, particularly in electrochemically driven reactions that offer environmentally friendly alternatives to traditional synthetic methods.
Biocatalytic Production and Polymer Industry Applications The conversion of bio-based furans into furan carboxylic acids demonstrates the potential of furanic compounds in biocatalysis and the polymer industry. A study showed significant improvements in the catalytic performances of cells for synthesizing various furan carboxylic acids, with quantitative yields achieved for some derivatives (Wen et al., 2020). This research underlines the relevance of furanic acids, including "this compound", in producing bio-based polymers and fine chemicals, supporting sustainable development in the polymer and fine chemical industries.
Advancements in Catalytic Oxidation for Sustainable Chemical Production Studies focusing on the catalytic oxidation of furans to furan carboxylic acids provide insights into sustainable chemical production processes. For instance, the oxidation of 5-hydroxymethylfurfural in continuous flow mode to produce butenolides with high selectivity and yield points to the utility of furanic compounds in green chemistry applications (Heugebaert et al., 2015). These advancements highlight the potential applications of furanic acids, including "this compound", in the synthesis of bio-based materials and chemicals through environmentally friendly processes.
Properties
IUPAC Name |
5-[(4-butan-2-ylphenoxy)methyl]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-3-11(2)12-4-6-13(7-5-12)19-10-14-8-9-15(20-14)16(17)18/h4-9,11H,3,10H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKSOKPXLBLQNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342285 | |
Record name | 5-{[4-(Butan-2-yl)phenoxy]methyl}furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402745-78-2 | |
Record name | 5-{[4-(Butan-2-yl)phenoxy]methyl}furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 402745-78-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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